tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an oxadiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the aminophenyl group: This step often involves nucleophilic substitution reactions.
Formation of the pyrrolidine ring: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Attachment of the tert-butyl group: This is usually done using tert-butyl esters or tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (S)-3-(4-aminophenyl)pyrrolidine-1-carboxylate
- tert-butyl (S)-2-(4-aminophenyl)pyrrolidine-1-carboxylate
Uniqueness
tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific reactivity patterns are required .
Properties
Molecular Formula |
C18H24N4O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)24-17(23)22-10-4-5-14(22)11-15-20-16(21-25-15)12-6-8-13(19)9-7-12/h6-9,14H,4-5,10-11,19H2,1-3H3/t14-/m0/s1 |
InChI Key |
LBUIGDMHWVJVPN-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC2=NC(=NO2)C3=CC=C(C=C3)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC2=NC(=NO2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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